REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=CC=1.[Cl:14][CH2:15][C:16](Cl)=[O:17]>O>[Cl:14][CH2:15][C:16]([CH:10]1[CH2:11][CH2:12][CH2:7][CH2:13]1)=[O:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to ambient temperature over 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to a solid residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in anhydrous THF (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to ˜0° C
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was then added a solution of the cyclopentylmagnesium chloride (60 mL, 2M in diethyl ether)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at less than about 5° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then warmed to ambient temperature over a period of ˜1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
slowly quenched into a cold 3N HCl (100 mL, )
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with MTBE (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |